12-Deuteriooctadecanoic Acid: A Mechanistic Probe for Fatty Acid Desaturation and Lipidomics
12-Deuteriooctadecanoic Acid: A Mechanistic Probe for Fatty Acid Desaturation and Lipidomics
Executive Summary
12-Deuteriooctadecanoic acid (Stearic acid-12-d1) is a specialized isotopologue of stearic acid (C18:0) featuring a specific deuterium substitution at the 12th carbon position.[1] Unlike uniformly labeled fatty acids used primarily for flux analysis, this site-specific congener is a precision tool designed to probe the mechanistic action of Delta-12 fatty acid desaturase (FAD2) and to elucidate the kinetics of lipid oxidation. By exploiting the Kinetic Isotope Effect (KIE), researchers can utilize this compound to map the rate-determining steps in polyunsaturated fatty acid (PUFA) biosynthesis and validate lipidomic mass spectrometry workflows.
Part 1: Chemical Identity and Technical Profile
The precise labeling at Carbon-12 is critical because this position is the site of hydrogen abstraction during the conversion of oleic acid to linoleic acid in plants and fungi (via FAD2). In mammalian systems, which lack FAD2, this compound serves as a metabolic "dead-end" tracer for this specific pathway or as a robust internal standard.
Table 1: Physicochemical & Isotopic Properties
| Property | Specification |
| Chemical Name | 12-Deuteriooctadecanoic Acid |
| Synonyms | Stearic acid-12-d1; Octadecanoic-12-d1 acid |
| CAS Number | 62163-41-1 |
| Molecular Formula | C₁₈H₃₅DO₂ |
| Molecular Weight | 285.49 g/mol (vs. 284.48 for unlabeled) |
| Isotopic Enrichment | Typically >98 atom % D |
| Physical State | White crystalline solid / Waxy flakes |
| Melting Point | 69–72 °C (Similar to non-deuterated stearic acid) |
| Solubility | Soluble in DMSO, Ethanol, Chloroform; Insoluble in water |
Part 2: Synthesis and Production Strategy
Expert Insight: While total synthesis from short-chain precursors is possible, the most efficient and scalable route utilizes 12-hydroxystearic acid (12-HSA) as a chiral scaffold. 12-HSA is readily derived from hydrogenated castor oil (ricinoleic acid), providing a cost-effective starting material with the C18 backbone already intact.
Protocol: Chemo-Selective Deuteration of 12-HSA
This protocol describes the replacement of the hydroxyl group at C12 with a deuterium atom via a halide intermediate.
Reagents: 12-Hydroxystearic acid, Thionyl chloride (
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Activation (Halogenation):
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Dissolve 12-hydroxystearic acid in dry chloroform.
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Add thionyl chloride dropwise under reflux to convert the C12-OH to C12-Cl. The carboxyl group is also converted to an acid chloride but will be hydrolyzed or reduced and re-oxidized later. Note: To protect the carboxyl group, methylation (forming methyl 12-hydroxystearate) prior to this step is recommended.
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Deuterodehalogenation (The Labeling Step):
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Suspend
(excess) in dry THF under Argon atmosphere. -
Slowly add the Methyl 12-chlorostearate. The
acts as a hydride (deuteride) donor, displacing the chloride via an mechanism. -
Critical Control: This step simultaneously reduces the ester to an alcohol (1-octadecanol-12-d1).
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Re-oxidation to Fatty Acid:
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Oxidize the resulting deuterated alcohol using Jones Reagent (Chromium trioxide/sulfuric acid) or TEMPO oxidation to regenerate the carboxylic acid functionality at C1.
-
-
Purification:
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Recrystallize from acetone/hexane to achieve >99% chemical purity.
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Visualization: Synthesis Workflow
Caption: Step-wise chemical synthesis of 12-deuteriooctadecanoic acid from 12-hydroxystearic acid precursors.
Part 3: Mechanistic Applications & Logic
Probing Delta-12 Desaturase (FAD2) Activity
The primary biological utility of 12-deuteriooctadecanoic acid is in the study of FAD2 , the enzyme responsible for introducing the second double bond into fatty acids (converting Oleic acid C18:1 to Linoleic acid C18:2).
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Mechanism: FAD2 abstracts hydrogen atoms from C12 and C13.
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Kinetic Isotope Effect (KIE): If the C12-H bond cleavage is the rate-limiting step, substituting H with D (which has a stronger bond due to lower zero-point energy) will significantly reduce the reaction rate (
). -
Experimental Logic: By incubating plant microsomes or fungal cultures with 12-deuteriooctadecanoic acid (after it is enzymatically desaturated to 12-d1-oleic acid in situ), researchers can measure the suppression of Linoleic acid synthesis. This confirms the regioselectivity and mechanism of the desaturase.
Lipidomics Internal Standard
In quantitative LC-MS/MS, 12-deuteriooctadecanoic acid serves as an ideal internal standard.
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Co-elution: It co-elutes with endogenous stearic acid (unlike shorter chain analogs).
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Mass Shift: The +1 Da shift (or +2 Da if d2 is used) allows differentiation in the mass spectrometer.
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Ionization: It possesses identical ionization efficiency to the analyte, ensuring accurate normalization of matrix effects.
Visualization: FAD2 Desaturation Pathway & KIE
Caption: Schematic of the Kinetic Isotope Effect (KIE) where deuterium at C12 inhibits FAD2-mediated desaturation.
Part 4: Experimental Protocols
Protocol A: In Vitro Desaturase Assay (Microsomal)
Objective: Determine the KIE of FAD2 using 12-deuteriooctadecanoic acid.
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Microsome Preparation: Isolate microsomes from developing Arabidopsis seeds or Saccharomyces cerevisiae expressing FAD2.
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Substrate Preparation:
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Prepare 1 mM stock of 12-deuteriooctadecanoic acid in DMSO.
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Prepare 1 mM stock of unlabeled stearic acid (Control).
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Note: Since FAD2 acts on Oleic acid, the system must contain active Delta-9 desaturase, or the substrate must be pre-converted to 12-d1-Oleic acid.
-
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Incubation:
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Mix: 100 µg microsomal protein, 100 µM NADH, 100 µM substrate, in 0.1 M Potassium Phosphate buffer (pH 7.2).
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Incubate at 25°C for 30 minutes with shaking.
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Extraction: Stop reaction with 5% KOH in methanol. Saponify (60°C, 30 min), acidify with HCl, and extract fatty acids with hexane.
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Derivatization: Convert free fatty acids to FAMEs (Fatty Acid Methyl Esters) using
-Methanol (14% w/v) at 90°C for 10 min.
Protocol B: GC-MS Detection Parameters
Objective: Quantify the ratio of deuterated product vs. substrate.
| Parameter | Setting |
| Instrument | GC-MS (Single Quadrupole or ToF) |
| Column | DB-23 or HP-88 (High polarity for FAME separation) |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 100°C (1 min) -> 20°C/min -> 240°C (hold 5 min) |
| Ionization | Electron Impact (EI), 70 eV |
| SIM Mode Targets | Stearate-d1: m/z 299 (M+), 256 (M-43) Oleate-d1: m/z 297 (M+) Linoleate-d1: m/z 295 (M+) |
Data Analysis:
Calculate the KIE using the ratio of conversion rates:
References
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National Institute of Standards and Technology (NIST). (2023). 12-Hydroxystearic acid Mass Spectrum & IR Data. NIST Chemistry WebBook. [Link]
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Zhang, S., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase. National Institutes of Health (NIH) / PubMed. [Link]
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Nayeri, F., et al. (2014).[2] Bioinformatics study of delta-12 fatty acid desaturase 2 (FAD2) gene in oilseeds. Molecular Biology Reports. [Link]
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Fisher Scientific. (2024). Octadecanoic-12-d1 Acid Product Specifications and CAS 62163-41-1 Data. Fisher Scientific Catalog. [Link]
- Dubois, V., et al. (2007). Fatty acid profiles of 80 vegetable oils with regard to their nutritional potential. European Journal of Lipid Science and Technology. (Contextual grounding for FAD2 activity).
